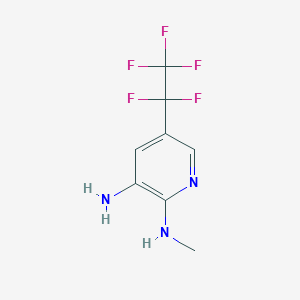
N2-Methyl-5-(perfluoroethyl)pyridine-2,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N2-Methyl-5-(perfluoroethyl)pyridine-2,3-diamine” is a chemical compound with the molecular formula C8H8F5N3 and a molecular weight of 241.16 . It is available in powder form .
Synthesis Analysis
The synthesis of “N2-Methyl-5-(perfluoroethyl)pyridine-2,3-diamine” involves a reaction with pyridine, benzotriazol-1-ol, and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride at 20℃ for 5 hours . The reaction mixture is then added to water and extracted with ethyl acetate .Molecular Structure Analysis
The InChI code for “N2-Methyl-5-(perfluoroethyl)pyridine-2,3-diamine” is 1S/C8H8F5N3/c1-15-6-5(14)2-4(3-16-6)7(9,10)8(11,12)13/h2-3H,14H2,1H3,(H,15,16) .It has a molecular weight of 241.16 . The storage temperature is 4℃ .
Wissenschaftliche Forschungsanwendungen
Novel Organosoluble Poly(pyridine−imide)
A study by Liaw et al. (2007) discussed a new diamine containing a pyridine heterocyclic group used in preparing poly(pyridine−imide). This polymer showed high solubility in various solvents and good thermal stability, making it potentially useful for applications requiring these properties.
Soluble Polyimides from Pyridine-Containing Diamines
Guan et al. (2014) in their research, as detailed in this study, synthesized novel aromatic diamine monomers derived from pyridine. The resulting fluorinated polyimides exhibited good solubility, thermal stability, and mechanical properties, indicating their potential use in high-performance materials.
Pyridine Ligands in Mn(II) Complexes
In a study by Hureau et al. (2008), pentadentate amino-pyridine ligands were synthesized and used to form mononuclear Mn(II) complexes. This research contributes to the understanding of coordination chemistry involving pyridine-based ligands.
Pyridine-Containing Polyimides for Fluorescence
Kun-Li Wang et al. (2008) developed new diamine monomers containing pyridine for producing polyimides with unique optical properties. These polymers showed strong fluorescence upon protonation, suggesting applications in sensing and optoelectronics.
Transparent Polyimides with Pyridine Units
Guan et al. (2015) focused on pyridine-containing aromatic diamine monomers for the synthesis of polyimides. These materials exhibited excellent solubility, thermal, mechanical, and optical properties, beneficial for high-performance polymers.
Novel Luminescent Tb(III)-MOF with Pyridyl Sites
Zhao et al. (2016) created a luminescent terbium-metal-organic framework featuring pyridyl sites. This material showed potential in detecting metal ions and small molecules, demonstrating its application in sensing technologies.
Fluorescent Poly(pyridine-imide) Chemosensor
Kun-Li Wang et al. (2008) synthesized a novel diamine for a poly(pyridine-imide) that acts as a fluorescent chemosensor. The polymer exhibited thermal stability and fluorescence, indicating its use in optical sensing.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-N-methyl-5-(1,1,2,2,2-pentafluoroethyl)pyridine-2,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F5N3/c1-15-6-5(14)2-4(3-16-6)7(9,10)8(11,12)13/h2-3H,14H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQKKQVIUWADLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)C(C(F)(F)F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F5N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-Methyl-5-(perfluoroethyl)pyridine-2,3-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-Dimethylphenyl)-6-(2-morpholin-4-yl-2-oxoethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2657637.png)
![3-Phenyl-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]propanamide](/img/structure/B2657640.png)
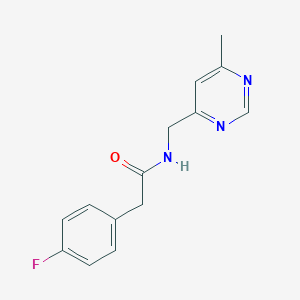
![4-[2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamido]-N-methylcyclohexane-1-carboxamide](/img/structure/B2657642.png)

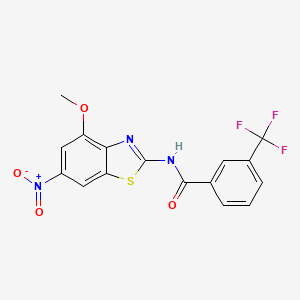
![2,2-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2657648.png)
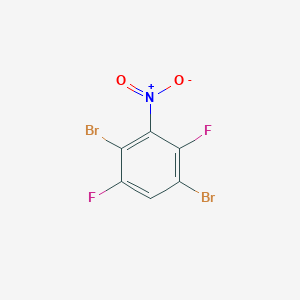
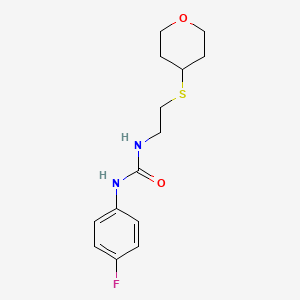

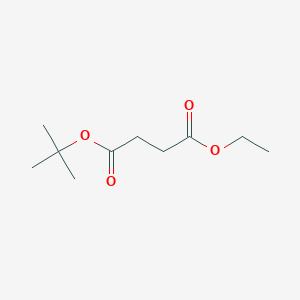
![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2657656.png)
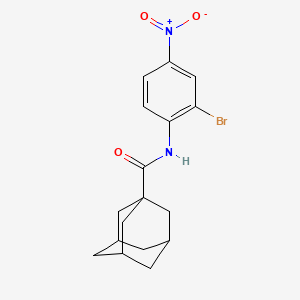
![2-[[1-[(2-Fluorophenyl)methylsulfonyl]piperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2657658.png)